(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
Description
(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used in organic synthesis, particularly in peptide chemistry. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol (CAS: 247219-81-4) . The compound features a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a methyl substituent at the 3-position. It is stored under dry conditions at 2–8°C and carries hazard warnings for oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) .
Properties
IUPAC Name |
(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXAVWDHOQFJAH-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
Boc-L-proline derivatives serve as common chiral precursors for pyrrolidine syntheses. For example, Boc-L-cis-hydroxyproline has been used to synthesize (2S,4S)-configured analogs via methylation and protection steps. Adapting this approach, L-proline or its derivatives could undergo methyl group introduction at C3 with inversion or retention of configuration.
Methylation and Stereochemical Control
A critical step involves installing the C3 methyl group. In a protocol analogous to CN116496314A, a hydroxyl group at C3 could be converted to a methyl group via Mitsunobu reaction (using methyl iodide and DIAD) or nucleophilic substitution. For stereochemical fidelity, reaction conditions must preserve the (2S,3R) configuration. For instance, Mitsunobu conditions with chiral alcohols may invert configuration, necessitating careful planning.
Boc Protection and Carboxylic Acid Formation
Following methylation, Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. Subsequent hydrolysis of an ester intermediate (e.g., methyl ester) yields the carboxylic acid. For example, hydrolysis under acidic (HCl) or basic (NaOH) conditions is common, as seen in (2S,3S)-3-methylpyrrolidine-2-carboxylic acid synthesis.
Example Protocol:
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Methyl ester formation : Treat Boc-L-proline methyl ester with a methylating agent (e.g., MeI, LDA).
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Stereochemical adjustment : Use chiral catalysts or resolving agents to ensure (3R) configuration.
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Boc protection : Introduce Boc group via Boc anhydride in dichloromethane.
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Ester hydrolysis : React with HCl/water or NH4OH to yield carboxylic acid.
Method 2: Cyclization Strategies for Pyrrolidine Core Assembly
Mannich-Type Cyclization
CN101993404A describes a pyrrolidine synthesis via Mannich reaction using glycine, acrylonitrile, and paraformaldehyde. Adapting this method:
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Glycine reacts with acrylonitrile and paraformaldehyde to form 3-cyanopyrrolidine.
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Reduction of the nitrile to a methyl group (e.g., using LiAlH4 or catalytic hydrogenation).
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Oxidation or functionalization to introduce the carboxylic acid.
Challenges :
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Controlling stereochemistry during cyclization.
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Ensuring regioselective reduction of the nitrile to methyl.
Method 3: Resolution of Racemic Mixtures
If asymmetric synthesis proves challenging, racemic mixtures of 3-methylpyrrolidine-2-carboxylic acid could be resolved using:
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Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer.
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Chiral chromatography : Preparative HPLC with chiral columns isolates (2S,3R)-isomer.
Example :
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Synthesize racemic 3-methylpyrrolidine-2-carboxylic acid.
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Protect the amine with Boc.
Comparative Analysis of Synthetic Routes
Critical Reaction Optimization Steps
Methylation Conditions
Boc Protection
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical drugs.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. This selective reactivity is crucial for its use in organic synthesis and drug development .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of (2S,3R)-Boc-3-methylpyrrolidine-2-carboxylic Acid and Analogs
*Calculated based on molecular formula.
Substituent Effects on Properties and Reactivity
Methyl vs. Phenyl Substituents
- The methyl group in the target compound provides minimal steric hindrance, making it suitable for reactions requiring moderate spatial accessibility (e.g., peptide couplings) .
- The phenyl group in (2S,3R)-Boc-3-phenylpyrrolidine-2-carboxylic acid introduces significant hydrophobicity and enhances π-π stacking interactions, which are advantageous in drug design for target binding .
Methoxy Substituents The 3-methoxy analogs (C₁₁H₁₉NO₅) exhibit higher polarity due to the electron-donating methoxy group. Stereoisomerism between (2S,3S) and (2R,3S) methoxy derivatives alters diastereoselectivity in chiral environments, impacting their utility in asymmetric synthesis .
Trifluoromethyl and Cyanoaryl Groups The trifluoromethyl (CF₃) group in (3S,4S)-Boc-4-CF₃-pyrrolidine-3-carboxylic acid strongly withdraws electrons, increasing the acidity of adjacent protons and stabilizing intermediates in nucleophilic reactions . The 2-cyanophenyl substituent in (3R,4S)-Boc-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid adds steric bulk and introduces a polar cyano group, which may enhance binding to aromatic residues in proteins .
Stereochemical Considerations
- The (2S,3R) configuration of the target compound contrasts with analogs like (2S,3S)- or (2R,3S)-methoxy derivatives. These stereochemical differences influence:
- Crystallinity : Methyl and methoxy substituents in distinct configurations affect packing efficiency and melting points.
- Biological Activity : For example, (2S,3R) isomers may exhibit better compatibility with enzyme active sites than their stereoisomers .
Biological Activity
(2S,3R)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-3-methylpyrrolidine-2-carboxylic acid, is a chiral compound belonging to the class of pyrrolidine carboxylic acids. It is primarily used as a building block in organic synthesis and has significant implications in medicinal chemistry and biological research.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.28 g/mol
- CAS Number : 2387561-54-6
The compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amine functionality, facilitating its use in various chemical reactions.
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of biologically active compounds. The Boc group allows for selective reactions that can lead to the formation of peptide-based inhibitors and probes, which are crucial in studying enzyme interactions and cellular mechanisms.
Applications in Research
- Peptide Synthesis : This compound is often utilized in the synthesis of peptides due to its ability to protect amine groups during coupling reactions.
- Biological Probes : It serves as a key intermediate in the development of probes for studying biological pathways and enzyme activities.
- Therapeutic Agents : The compound can be transformed into various derivatives that exhibit pharmacological activity against specific targets.
Case Study 1: Inhibition of Enzymatic Activity
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, a study focused on the inhibition of proteolytic enzymes showed that modifications to the Boc group could enhance binding affinity and selectivity towards target enzymes.
Case Study 2: Development of HIF-1α Inhibitors
A recent study explored the structural diversity around the phenylene core of ligands targeting hypoxia-inducible factor 1-alpha (HIF-1α). The findings indicated that incorporating derivatives of this compound significantly improved ligand potency and specificity, demonstrating its potential as a scaffold for developing novel HIF-1α inhibitors .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| (2R,3R)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid | Structure | Similar mechanism but different stereochemistry affects activity | Peptide synthesis |
| (2R,3R)-1-(tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid | Structure | Potentially different enzyme interactions due to ethyl substitution | Drug development |
| (2S,3S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid | Structure | Enantiomer with distinct biological properties | Research applications |
Q & A
Basic: What are the key considerations for optimizing the synthesis of (2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions and reagents. For example, oxidation steps using NaIO₄ and RuCl₃·xH₂O in aqueous media at 0°C are critical for converting intermediates to carboxylic acids, as demonstrated in analogous compounds . Key parameters include:
- Temperature control : Ice-cooling to prevent side reactions.
- Purification : Silica gel chromatography with gradients like hexane/ethyl acetate (6:4) to isolate pure products .
- Characterization : Confirm stereochemistry via ¹H/¹³C NMR and LC-MS to validate structural integrity .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Standard protocols involve:
- NMR spectroscopy : Assigning δ values for the tert-butoxycarbonyl (Boc) group (~1.4 ppm for tert-butyl protons) and pyrrolidine ring protons (e.g., 3.5–4.5 ppm for chiral centers) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and purity (>95%) .
- Optical rotation : Verify enantiomeric excess using polarimetry, particularly for chiral centers .
Advanced: How can researchers ensure stereochemical fidelity during synthesis, especially at the (2S,3R) configuration?
Methodological Answer:
Stereochemical control demands:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., L-aspartic acid derivatives) to preserve configuration .
- Asymmetric catalysis : Employ chiral catalysts in key steps (e.g., Mitsunobu reactions for hydroxyl group inversion) .
- Chromatographic resolution : Chiral HPLC or SFC to separate diastereomers, as seen in Boc-protected pyrrolidine analogs .
- X-ray crystallography : Resolve ambiguities in complex cases (e.g., hydroxyproline derivatives) .
Advanced: How should researchers resolve conflicting spectral data (e.g., overlapping NMR signals)?
Methodological Answer:
Contradictions arise from dynamic effects or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing methyl and methine protons) .
- Variable-temperature NMR : Suppress rotational averaging in hindered conformers .
- Isotopic labeling : Introduce deuterated solvents or ¹³C-labeled reagents to simplify spectra .
Advanced: How can structural modifications enhance this compound's utility in modulating biological targets (e.g., amyloid aggregation)?
Methodological Answer:
Rational design involves:
- Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl or chloro) at the 3-position to alter hydrophobicity and binding affinity, as shown in amyloid-β aggregation studies .
- Backbone rigidity : Incorporate proline analogs (e.g., 4-substituted pyrrolidines) to restrict conformational flexibility and improve target selectivity .
- Protecting group strategies : Replace Boc with photolabile groups (e.g., nitroveratryl) for controlled release in cellular assays .
Advanced: What are the stability implications of the Boc group under acidic/basic conditions?
Methodological Answer:
The Boc group is labile under specific conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
